molecular formula C5H10N2O4 B14227341 (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium

(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium

Katalognummer: B14227341
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: FYNYHYOHUWINEL-GQBARPDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium is a complex organic compound with a unique structure that includes a carboxylic acid group, a methyl group, and a hydroxyimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a hydroxyimino compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium analogs: These compounds have similar structures but differ in the substituents attached to the core structure.

    Hydroxyimino derivatives: Compounds with similar hydroxyimino groups but different carboxylic acid or methyl group configurations.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and versatility.

Eigenschaften

Molekularformel

C5H10N2O4

Molekulargewicht

162.14 g/mol

IUPAC-Name

(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C5H10N2O4/c1-3(2)4(5(8)9)7(11)6-10/h3-4,10H,1-2H3,(H,8,9)/b7-6-/t4-/m0/s1

InChI-Schlüssel

FYNYHYOHUWINEL-GQBARPDMSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)/[N+](=N/O)/[O-]

Kanonische SMILES

CC(C)C(C(=O)O)[N+](=NO)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.